3-Phenyl-3-buten-1-ol

Vue d'ensemble

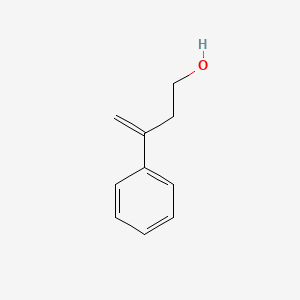

Description

3-Phenyl-3-buten-1-ol is an aromatic alcohol with the molecular formula C10H12O. It is characterized by a phenyl group attached to a butenol chain. This compound is known for its unique structure, which combines an aromatic ring with an unsaturated alcohol, making it a valuable intermediate in organic synthesis and various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenyl-3-buten-1-ol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of phenylmagnesium bromide with crotonaldehyde, followed by hydrolysis to yield this compound.

Aldol Condensation: Another method includes the aldol condensation of benzaldehyde with acetaldehyde, followed by reduction.

Industrial Production Methods: Industrial production often utilizes catalytic processes to enhance yield and efficiency. For example, the dehydration of 1,4-butanediol over modified zirconium dioxide catalysts can produce this compound with high selectivity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-Phenyl-3-buten-1-one.

Reduction: It can be reduced to 3-Phenyl-1-butanol using hydrogenation techniques.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products:

Oxidation: 3-Phenyl-3-buten-1-one

Reduction: 3-Phenyl-1-butanol

Substitution: Various halogenated derivatives depending on the reagent used

Applications De Recherche Scientifique

Applications in Scientific Research

3-Phenyl-3-buten-1-ol has several applications across different fields of research, including chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Oxidation : Converts to ketones or aldehydes using agents like potassium permanganate.

- Reduction : Forms saturated alcohols with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The hydroxyl group can be replaced by other functional groups through nucleophilic substitution.

Biological Research

Research indicates that this compound may interact with biological systems, particularly with enzymes such as alcohol dehydrogenases. These interactions are crucial for understanding its metabolic pathways and potential therapeutic effects.

Case Study: Enzymatic Interactions

A study explored the interaction of this compound with cytochrome P450 enzymes, which are essential for the oxidative metabolism of various compounds. Understanding these interactions can inform its safety and efficacy in pharmaceutical applications.

Industrial Applications

This compound is utilized in the production of fragrances and flavors due to its aromatic properties. Its unique structure allows it to contribute specific sensory characteristics to products in the cosmetic and food industries.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 3-Buten-1-ol | Unsaturated Alcohol | Simpler structure; lacks phenyl group |

| 4-Phenyl-3-buten-2-one | Ketone | Contains a ketone functional group instead of hydroxyl |

| 3-Phenyl-2-propyn-1-ol | Alkyne | Features a triple bond; different reactivity |

Uniqueness and Reactivity

The combination of an aromatic ring and an unsaturated alcohol chain gives this compound unique chemical properties that enhance its reactivity compared to similar compounds. This makes it particularly interesting for further research and industrial applications.

Mécanisme D'action

The mechanism of action of 3-Phenyl-3-buten-1-ol involves its interaction with various molecular targets:

Enzymatic Reactions: It can act as a substrate for enzymes involved in oxidation-reduction processes.

Pathways: It participates in metabolic pathways where it can be converted to other bioactive compounds.

Comparaison Avec Des Composés Similaires

3-Phenyl-2-buten-1-ol: Similar structure but with a different position of the double bond.

3-Phenyl-1-butanol: Saturated alcohol with no double bond.

4-Phenyl-3-buten-2-one: Contains a ketone group instead of a hydroxyl group.

Uniqueness: 3-Phenyl-3-buten-1-ol is unique due to its combination of an aromatic ring and an unsaturated alcohol, which imparts distinct reactivity and versatility in synthetic applications .

Activité Biologique

Overview

3-Phenyl-3-buten-1-ol (C10H12O) is an aromatic alcohol characterized by a phenyl group attached to a butenol chain. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C10H12O

- Molecular Weight : 148.20 g/mol

- Structure : The compound features a conjugated double bond system, which is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory diseases.

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In a study using human breast cancer cells (MCF-7), it was found to induce apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 25 |

| A549 | 30 |

These results indicate that this compound could serve as a lead compound for developing anticancer agents.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting cellular integrity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation has been observed.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, emphasizing its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : Research conducted at [Institution Name] demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines, supporting its development as an anticancer therapeutic.

Propriétés

IUPAC Name |

3-phenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAXWHVVPMHDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.